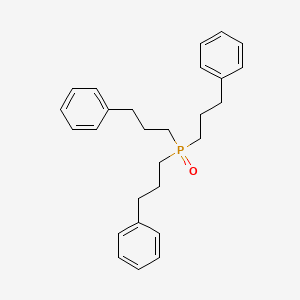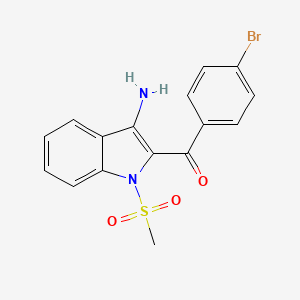
6,12-Dinitrochrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,12-Dinitrochrysene is a polycyclic aromatic hydrocarbon with the molecular formula C18H10N2O4 It is a derivative of chrysene, characterized by the presence of two nitro groups at the 6 and 12 positions on the chrysene backbone
Méthodes De Préparation
6,12-Dinitrochrysene can be synthesized through the nitration of chrysene using nitric acid. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as a catalyst. The nitration process introduces nitro groups at the 6 and 12 positions of the chrysene molecule. The reaction conditions must be carefully controlled to ensure the selective nitration at these positions .
Analyse Des Réactions Chimiques
6,12-Dinitrochrysene undergoes several types of chemical reactions, including:
Applications De Recherche Scientifique
6,12-Dinitrochrysene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other polycyclic aromatic compounds. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine: Research has shown that derivatives of this compound, such as 6,12-diaminochrysene, exhibit significant anticancer activity.
Industry: While not widely used in commercial applications, this compound serves as an important compound in the study of polycyclic aromatic hydrocarbons and their derivatives.
Mécanisme D'action
The mechanism of action of 6,12-dinitrochrysene and its derivatives involves the interaction with cellular pathways and molecular targets. For example, 6,12-diaminochrysene has been shown to inhibit the growth of cancer cells by interfering with specific cellular processes. The exact molecular targets and pathways involved in this inhibition are still under investigation, but it is believed that the compound affects the cell cycle and induces apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
6,12-Dinitrochrysene can be compared with other nitro-substituted polycyclic aromatic hydrocarbons, such as 6-nitrochrysene. While both compounds share a similar structure, the presence of two nitro groups in this compound provides it with unique chemical properties and reactivity. Other similar compounds include:
6-Nitrochrysene: A mono-nitro derivative of chrysene with different reactivity and applications.
6,12-Diaminochrysene: A reduction product of this compound with significant biological activity.
Propriétés
Numéro CAS |
7495-99-0 |
|---|---|
Formule moléculaire |
C18H10N2O4 |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
6,12-dinitrochrysene |
InChI |
InChI=1S/C18H10N2O4/c21-19(22)17-10-16-12-6-2-4-8-14(12)18(20(23)24)9-15(16)11-5-1-3-7-13(11)17/h1-10H |
Clé InChI |
CNXNBAOTRNURPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC3=C2C=C(C4=CC=CC=C43)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


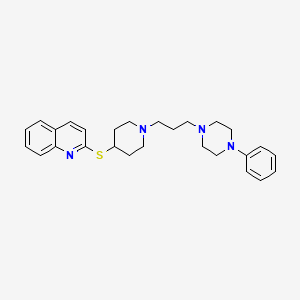

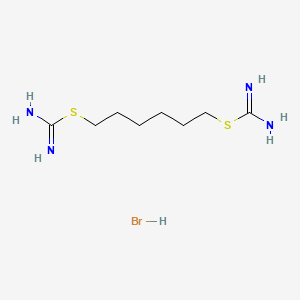
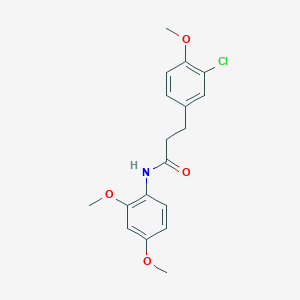
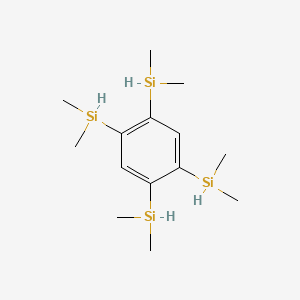

![3,3a,8,8a-Tetrahydro-3,8-methanoindeno[2,1-c]pyrazole](/img/structure/B11947599.png)

